molecular formula C12H16N2O3 B358604 N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide CAS No. 1020241-61-5

N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide

Cat. No.: B358604
CAS No.: 1020241-61-5
M. Wt: 236.27g/mol
InChI Key: ASSHGBXBTHXKMO-UHFFFAOYSA-N
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Description

N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide is a chemical compound with the molecular formula C20H24N2O5 and a molecular weight of 372.425 g/mol . This compound is known for its unique structure, which includes an acetylamino group and an ethoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide typically involves the reaction of 3-(2-(acetylamino)ethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also include additional purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide: Known for its unique structure and diverse applications.

    N-{3-[2-(acetylamino)ethoxy]phenyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-{3-[2-(acetylamino)ethoxy]phenyl}butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its versatility in various scientific fields makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(3-acetamidophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(15)13-6-7-17-12-5-3-4-11(8-12)14-10(2)16/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSHGBXBTHXKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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